1,4-Anhydro-beta-D-glucopyranose
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Anhydro-beta-D-glucopyranose is primarily produced through the pyrolysis of lignocellulosic biomass. The process involves the thermal decomposition of cellulose in the absence of oxygen, leading to the formation of levoglucosan along with other anhydrosugars . The pyrolysis is typically carried out at temperatures ranging from 300°C to 350°C, and the yield can be significantly improved by impregnating the cellulose with acids such as phosphoric acid or sulfuric acid .
Industrial Production Methods
The industrial production of this compound involves the fast pyrolysis of lignocellulosic biomass followed by a series of purification steps. A novel bio-oil recovery system is used to concentrate levoglucosan along with other anhydrosugars, sugars, and phenolic compounds in a non-aqueous fraction. Liquid-liquid water extraction separates the sugar-rich solubilized carbohydrates from non-soluble phenolic compounds. The solubilized carbohydrate fraction is then filtered and crystallized to obtain pure levoglucosan .
Chemical Reactions Analysis
Types of Reactions
1,4-Anhydro-beta-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form levoglucosenone, a valuable intermediate for the synthesis of other chemicals.
Reduction: Reduction reactions can convert it into different sugar alcohols.
Substitution: It can react with thiols in the presence of catalysts to form thioglycosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Zinc iodide or trimethylsilyl triflate are used as catalysts for substitution reactions.
Major Products
Levoglucosenone: Formed through oxidation.
Thioglycosides: Formed through substitution reactions with thiols.
Scientific Research Applications
1,4-Anhydro-beta-D-glucopyranose has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-anhydro-beta-D-glucopyranose involves its conversion into various high-value chemicals through chemical, catalytic, and biochemical processes. The compound’s unique structure, with a 1,6-anhydro bridge, allows it to undergo specific reactions under mild acidic conditions, leading to the formation of valuable intermediates . The molecular targets and pathways involved in these processes include the activation of hydroxyl groups and the opening of the anhydro bridge .
Comparison with Similar Compounds
Similar Compounds
Levoglucosenone: A derivative formed through the oxidation of levoglucosan.
Cellobiosan: Another anhydrosugar formed during the pyrolysis of cellulose.
Uniqueness
1,4-Anhydro-beta-D-glucopyranose is unique due to its high yield during pyrolysis and its versatility as a chemical platform. Its ability to form valuable intermediates such as levoglucosenone and its applications in various fields make it a highly valuable compound .
Properties
IUPAC Name |
(1S,3R,4S,5R,6R)-3-(hydroxymethyl)-2,7-dioxabicyclo[2.2.1]heptane-5,6-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-2-5-3(8)4(9)6(10-2)11-5/h2-9H,1H2/t2-,3-,4-,5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVSHLOSMXGRKX-UKFBFLRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@@H](O1)O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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